3-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid
Description
3-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid is an organic compound that features a piperidine ring attached to a benzoic acid moiety through a phenyl linker
Properties
IUPAC Name |
3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-18(20-11-2-1-3-12-20)15-9-7-14(8-10-15)16-5-4-6-17(13-16)19(22)23/h4-10,13H,1-3,11-12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMNQQZQZBYYCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683415 | |
| Record name | 4'-(Piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261999-10-3 | |
| Record name | 4'-(Piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid typically involves the reaction of 4-(Piperidine-1-carbonyl)phenylboronic acid with benzoic acid derivatives under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of a Lewis acid like iron(III) bromide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Piperidine-1-carbonyl)phenylboronic acid: Shares the piperidine and phenyl moieties but differs in the functional group attached to the phenyl ring.
2-(4-Phenylpiperazin-1-yl)benzoic acid: Contains a piperazine ring instead of a piperidine ring.
Uniqueness
3-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the piperidine ring and the benzoic acid moiety allows for versatile applications in various fields of research and industry .
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